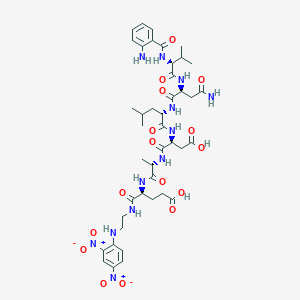

Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C42H58N12O16 |

|---|---|

Molecular Weight |

987.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[2-(2,4-dinitroanilino)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1 |

InChI Key |

GKWQBPUDQYNKGN-YOCSTNKPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

What is the Abz-EDDnp fluorescence quenching mechanism

An In-depth Technical Guide to the Abz-EDDnp Fluorescence Quenching Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Internally quenched fluorescent (IQF) peptide substrates are invaluable tools for studying protease activity, enabling sensitive and continuous monitoring of enzymatic reactions. Among the various donor-quencher pairs, the o-aminobenzoyl (Abz) and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) system is widely utilized due to its high quenching efficiency and favorable spectral properties. This guide provides a comprehensive overview of the core mechanism, quantitative data, experimental protocols, and logical workflows associated with the Abz-EDDnp pair, serving as a technical resource for researchers in enzymology and drug development.

The Core Quenching Mechanism: Förster Resonance Energy Transfer (FRET)

The fluorescence quenching observed in Abz-EDDnp peptide substrates is governed by the principle of Förster Resonance Energy Transfer (FRET).[1][2][3][4] FRET is a distance-dependent, non-radiative energy transfer mechanism between two chromophores: a fluorescent donor (in this case, Abz) and a suitable acceptor or quencher (EDDnp).[2][4]

The core principles of this mechanism are as follows:

-

Spectral Overlap: The process is contingent upon the emission spectrum of the donor molecule (Abz) overlapping with the absorption spectrum of the acceptor molecule (EDDnp). The Abz/EDDnp pair exhibits excellent energy overlap, which is crucial for efficient quenching.[4][5][6][7]

-

Proximity: For FRET to occur, the donor and acceptor must be in close proximity, typically within 10-100 Å. In an intact peptide substrate, the Abz and EDDnp groups are synthetically placed at opposite ends of a specific amino acid sequence, holding them close enough for efficient energy transfer.

-

Energy Transfer: When the Abz fluorophore is excited by an external light source (e.g., at 320 nm), instead of emitting a photon (fluorescing), it transfers its excitation energy directly to the nearby EDDnp quencher.

-

Quenching: The EDDnp group accepts this energy and dissipates it as heat, without emitting light. This process effectively "quenches" the fluorescence of the Abz group.

-

Signal Generation: When a protease cleaves the peptide bond between the donor and acceptor, they are no longer held in proximity and can diffuse apart. This separation disrupts FRET, preventing energy transfer. The excited Abz group, now unquenched, returns to its ground state by emitting a photon, resulting in a measurable fluorescent signal (e.g., at 420 nm).[4][5] The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis by the target enzyme.

Caption: The Abz-EDDnp FRET mechanism before and after enzymatic cleavage.

Quantitative Data Summary

The efficiency and spectral characteristics of Abz-EDDnp substrates are critical for experimental design. Key quantitative parameters are summarized below.

Table 1: Spectroscopic Properties

| Parameter | Value | Reference |

| Abz Excitation Wavelength (λex) | ~320 nm | [8][9][10] |

| Abz Emission Wavelength (λem) | ~420 nm | [8][9][10] |

| Quencher | EDDnp or Dnp | [1][2][5][7] |

Table 2: Example Kinetic Parameters for Specific Protease Substrates

The kcat/Km value, or specificity constant, indicates how efficiently an enzyme converts a substrate into a product. Higher values denote greater specificity and efficiency.

| Enzyme | Substrate Sequence | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Human Neutrophil Elastase | Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp | 531 | [8] |

| Human Proteinase 3 (PR3) | Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp | 1570 | [11] |

| Human Plasma Kallikrein | Abz-F-R-R-EDDnp | 1833 | [12] |

| Human Tissue Kallikrein | Abz-F-R-S-EDDnp | 4643 | [12] |

| Human Tissue Kallikrein | Abz-F-R-A-EDDnp | 2852 | [12] |

Experimental Protocols

The following provides a generalized methodology for measuring protease activity using an Abz-EDDnp substrate. Specific buffer components, pH, and concentrations should be optimized for the enzyme of interest.

Materials and Reagents

-

Abz-peptide-EDDnp substrate: Synthesized with a peptide sequence specific to the target protease.

-

Purified enzyme: Of known concentration and activity.

-

Assay Buffer: A buffer system that maintains optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl, HEPES, MES). May include salts (e.g., NaCl) or additives (e.g., CaCl₂, DTT) required for enzyme stability and function.

-

Enzyme Inhibitor: A known inhibitor for the target protease to serve as a negative control (e.g., Captopril or Lisinopril for ACE).[9]

-

Instrumentation: A fluorescence spectrophotometer or a 96-well fluorescence microplate reader capable of excitation at ~320 nm and emission detection at ~420 nm.[7][9][10]

-

Reaction Vessels: Fluorometer cuvettes or black, non-binding 96-well plates.[10]

General Assay Protocol

-

Prepare Stock Solutions:

-

Dissolve the lyophilized Abz-peptide-EDDnp substrate in a suitable solvent (e.g., DMSO, water) to create a concentrated stock solution (e.g., 1-10 mM).

-

Prepare a concentrated stock solution of the purified enzyme in an appropriate, stable buffer.

-

-

Establish Assay Conditions:

-

Determine the final substrate concentration for the assay. This is typically at or below the Michaelis constant (Km) for accurate kinetic measurements.

-

Prepare the assay buffer and bring all solutions to the desired reaction temperature (e.g., 25°C or 37°C).

-

-

Perform the Measurement:

-

To a cuvette or well, add the assay buffer.

-

Add the substrate from the stock solution to achieve the desired final concentration.

-

Place the vessel in the fluorometer and monitor the baseline fluorescence for a short period to ensure stability.

-

Initiate the reaction by adding a small volume of the enzyme stock solution. Mix thoroughly but gently.

-

Immediately begin continuous recording of the fluorescence intensity (λex = 320 nm, λem = 420 nm) over time.[9]

-

-

Data Analysis:

-

The initial rate of the reaction (v₀) is determined from the linear portion of the fluorescence versus time plot.

-

Convert the rate from relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a calibration curve generated with a known concentration of the free Abz fluorophore.

-

Use this rate to calculate kinetic parameters such as Km and kcat.

-

Caption: A typical experimental workflow for protease activity assays.

Conclusion

The Abz-EDDnp internally quenched fluorescent pair provides a robust and sensitive system for the study of protease kinetics. The quenching mechanism, based on Förster Resonance Energy Transfer, allows for a direct and continuous measurement of peptide bond hydrolysis. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage this technology for enzyme characterization, inhibitor screening, and advancing drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. caymanchem.com [caymanchem.com]

- 9. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and hydrolysis by cysteine and serine proteases of short internally quenched fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Michaelis-Menten Constants (Km and Vmax) for the BACE1 Substrate Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures and data analysis required to determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the enzymatic cleavage of the fluorogenic substrate Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp by β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The methodologies outlined herein are foundational for the characterization of BACE1 activity and the screening of potential inhibitors in the context of Alzheimer's disease research and drug development.

Introduction to BACE1 and FRET-Based Kinetic Assays

BACE1 is a transmembrane aspartic protease that plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP). Its enzymatic activity leads to the generation of the N-terminus of the amyloid-β (Aβ) peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Consequently, BACE1 is a prime therapeutic target for the development of disease-modifying drugs.

The determination of enzyme kinetic parameters is crucial for understanding the efficiency of substrate cleavage and for evaluating the potency of inhibitors. A widely used method for this purpose is the Fluorescence Resonance Energy Transfer (FRET) assay. This technique employs a peptide substrate, such as this compound, which is flanked by a fluorescent donor (Abz, 2-aminobenzoyl) and a quenching acceptor (EDDnp, N-(2,4-dinitrophenyl)ethylenediamine). In the intact substrate, the close proximity of the donor and acceptor results in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide backbone by BACE1, the donor and acceptor are separated, leading to an increase in fluorescence that can be monitored in real-time. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis.

Data Presentation: Kinetic Parameters of a Representative BACE1 FRET Substrate

While specific kinetic data for this compound is not widely published, the following table summarizes representative kinetic parameters for a similar FRET peptide substrate used in BACE1 assays. This data serves as a reference for the expected range of values.

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Abz-SEVNLDAEFRK(Dnp)R-NH₂ | 9 | 0.02 | 2,222 |

Note: The values presented are for a substrate based on the Swedish mutation of APP and are provided for illustrative purposes. Actual values for this compound must be determined experimentally.

Experimental Protocols

This section details the methodology for determining the Km and Vmax of this compound with BACE1.

Materials and Reagents

-

Recombinant human BACE1 (purified)

-

FRET substrate: this compound

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Black, flat-bottom 96-well microplates (low-binding)

-

Fluorescence microplate reader with excitation at ~320 nm and emission detection at ~420 nm.[1][2][3][4]

Experimental Workflow Diagram

Caption: Workflow for determining BACE1 kinetic parameters.

Procedure

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the this compound substrate in DMSO.

-

Prepare a working stock of recombinant BACE1 in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and should be optimized to ensure linear reaction kinetics over the desired time course.

-

Prepare serial dilutions of the substrate in assay buffer. A typical concentration range to span the Km would be from 0.1 * Km to 10 * Km. Since the Km is unknown, a broad range of concentrations (e.g., 0.5 µM to 50 µM) should be tested initially.

-

-

Assay Setup:

-

In a 96-well black microplate, add the different concentrations of the substrate to individual wells.

-

Include control wells:

-

No-enzyme control: Substrate in assay buffer without BACE1 to measure background fluorescence.

-

No-substrate control: BACE1 in assay buffer without the substrate.

-

-

The final volume in each well should be constant (e.g., 100 µL).

-

-

Enzymatic Reaction and Data Acquisition:

-

Equilibrate the plate to the desired reaction temperature (typically 37°C).

-

Initiate the enzymatic reaction by adding the BACE1 working solution to each well (except the no-enzyme controls).

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes, with readings taken every 60 seconds. The excitation wavelength should be set to approximately 320 nm and the emission wavelength to approximately 420 nm.[1][2][3][4]

-

Data Analysis

-

Calculation of Initial Velocities (V₀):

-

For each substrate concentration, plot the fluorescence intensity as a function of time.

-

Identify the initial linear portion of the curve for each reaction.

-

The slope of this linear portion represents the initial reaction velocity (V₀) in arbitrary fluorescence units per minute.

-

-

Determination of Km and Vmax:

-

Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

V₀ = (Vmax * [S]) / (Km + [S])

This will provide the values for Km and Vmax.

-

Lineweaver-Burk Plot: For a linear representation of the data, a double reciprocal plot can be used. Plot 1/V₀ against 1/[S]. The data should fit a straight line according to the equation:

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

-

The y-intercept of the line is equal to 1/Vmax.

-

The x-intercept of the line is equal to -1/Km.

-

The slope of the line is equal to Km/Vmax.

-

-

Mandatory Visualization: BACE1 Enzymatic Reaction

Caption: Cleavage of the FRET substrate by BACE1.

References

In-Depth Technical Guide: Excitation and Emission Spectra of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties and experimental application of the peptide Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp. This peptide is a well-established fluorogenic substrate used for the sensitive detection of β-secretase (BACE1) activity, an enzyme of significant interest in Alzheimer's disease research.

Core Principles: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the peptide contains a fluorescent donor, ortho-aminobenzoic acid (Abz), and a quenching acceptor, N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). The close proximity of these two moieties allows for the non-radiative transfer of energy from the excited Abz to the EDDnp, effectively quenching the fluorescence emission of Abz.

Upon enzymatic cleavage of the peptide backbone by BACE1, the Abz and EDDnp groups are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the Abz group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of BACE1.

Quantitative Fluorescence Data

The following table summarizes the key spectral properties of the this compound FRET pair. These values are typical for Abz/EDDnp-based fluorogenic substrates and provide the necessary parameters for configuring fluorescence measurement instrumentation.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~320 nm | [1][2][3] |

| Emission Maximum (λem) | ~420 nm | [1][2][3] |

| Quantum Yield (Φ) | Not explicitly found for this specific peptide, but generally low in the quenched state and increases upon cleavage. The quantum yield of the free ACC fluorophore, a similar donor, is 0.861.[4] | |

| Fluorescence Lifetime (τ) | Typically in the range of 1-10 nanoseconds for the excited state of the donor fluorophore.[1] |

Experimental Protocol: BACE1 Activity Assay

This section provides a detailed methodology for measuring BACE1 activity using this compound. This protocol is adapted from established methods for similar fluorogenic BACE1 substrates.[5][6]

Materials:

-

Recombinant human BACE1 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

BACE1 Inhibitor (e.g., a commercially available potent BACE1 inhibitor for control experiments)

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~320 nm and emission detection at ~420 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.

-

Dilute the recombinant BACE1 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a series of substrate concentrations (e.g., 1-10 µM) by diluting the stock solution in the assay buffer.[5]

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test Wells: 50 µL of BACE1 enzyme solution and 50 µL of the corresponding substrate solution.

-

Substrate Blank Wells: 50 µL of assay buffer and 50 µL of the corresponding substrate solution (to measure background fluorescence).

-

Enzyme Blank Wells: 50 µL of BACE1 enzyme solution and 50 µL of assay buffer.

-

Inhibitor Control Wells (Optional): 50 µL of pre-incubated BACE1 enzyme and inhibitor solution, and 50 µL of the substrate solution.

-

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time. Readings can be taken at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes. The plate should be maintained at a constant temperature, typically 37°C.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from substrate blank wells) from the fluorescence readings of the test wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The enzymatic activity can be calculated from the V₀ and a standard curve generated with a known concentration of free Abz fluorophore.

-

BACE1 Signaling Pathway and Experimental Workflow

The cleavage of this compound by BACE1 mimics a crucial step in the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing, which is implicated in Alzheimer's disease. The following diagrams illustrate this pathway and the experimental workflow for the BACE1 activity assay.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Caption: Experimental workflow for the BACE1 activity assay.

References

- 1. bachem.com [bachem.com]

- 2. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp in Continuous Enzyme Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp, for its use in continuous enzyme kinetic assays. This substrate is a valuable tool for studying the activity of specific proteases, particularly in the context of drug discovery and development.

Introduction to FRET-Based Protease Assays

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism utilized in designing continuous assays for proteolytic enzymes. This technique employs a peptide substrate containing a fluorescent donor molecule and a quencher molecule. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond between the donor and quencher, they are separated, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

The peptide this compound is a classic example of a FRET substrate. It incorporates 2-aminobenzoyl (Abz) as the fluorescent donor and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) as the quencher. This particular amino acid sequence has been identified as a substrate for the enzyme β-secretase (BACE1), a key target in Alzheimer's disease research.

Core Components and Principle

The this compound substrate is designed to mimic the "Swedish" mutation of the amyloid precursor protein (APP), a known cleavage site for BACE1.

-

Fluorophore (Donor): Abz (2-aminobenzoyl)

-

Quencher (Acceptor): EDDnp (N-(2,4-dinitrophenyl)ethylenediamine)

-

Peptide Sequence: Val-Asn-Leu-Asp-Ala-Glu

-

Cleavage Site: Primarily cleaved by β-secretase (BACE1) between the Leucine (Leu) and Aspartic Acid (Asp) residues.

The principle of the assay is based on the disruption of FRET upon enzymatic cleavage of the peptide.

The Core Principles of FRET-Based Protease Assays Utilizing Abz-EDDnp Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based protease assays, with a specific focus on the widely used aminobenzoyl (Abz) and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) donor-quencher pair. This powerful and versatile assay platform is instrumental in academic research and drug discovery for characterizing protease activity, screening for inhibitors, and elucidating enzyme specificity.

The Fundamental Principle of FRET-Based Protease Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor chromophore (quencher), when they are in close proximity (typically 1-10 nm). In the context of protease assays, a synthetic peptide substrate is designed to contain a specific cleavage sequence for the protease of interest. This peptide is flanked by a fluorescent donor and a quencher molecule.

When the substrate is intact, the donor and quencher are spatially close, allowing for efficient FRET to occur. Upon excitation of the donor fluorophore, its energy is transferred to the quencher, resulting in minimal to no fluorescence emission from the donor. However, when a protease recognizes and cleaves the peptide sequence, the donor and quencher are separated. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence emission. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.[1][2][3][4]

The Abz-EDDnp pair is a popular choice for FRET-based protease assays due to several advantageous properties. Abz (o-aminobenzoic acid) serves as the fluorescent donor, typically excited around 320 nm with an emission maximum at approximately 420 nm.[3][5] EDDnp acts as an efficient non-fluorescent quencher. The excellent spectral overlap between Abz emission and EDDnp absorption, coupled with their ability to be incorporated into synthetic peptides, makes them a robust and sensitive FRET pair for continuous monitoring of protease activity.[6]

References

- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 2. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Methodological & Application

Application Note: Protocol for BACE1 Activity Assay using Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp

Audience: Researchers, scientists, and drug development professionals.

Introduction Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease.[1][2] It performs the initial and rate-limiting cleavage of the Amyloid Precursor Protein (APP), a step that leads to the production of amyloid-beta (Aβ) peptides.[1][3][4] The subsequent accumulation of these Aβ peptides in the brain is a hallmark of Alzheimer's disease, suggesting that inhibiting BACE1 is a promising therapeutic strategy.[2][3]

This application note provides a detailed protocol for measuring BACE1 activity using a specific fluorogenic substrate, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp. This assay is a valuable tool for high-throughput screening of novel BACE1 inhibitors and for studying enzyme kinetics in various experimental models.[3][5]

Assay Principle

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[6] The peptide substrate contains a fluorescent donor group (Abz, aminobenzoyl) and a quenching acceptor group (EDDnp, ethylenediamine-dinitrophenyl). In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence via FRET. When BACE1 cleaves the peptide at the Leu-Asp bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to BACE1 enzymatic activity.[1][7]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CHEM 351—Biochemistry—Enzymes—3.4.23.46 [biochemistry.prof]

- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Measuring BACE1 Activity in Cell Lysates with a Fluorogenic Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that can aggregate to form plaques in the brain.[1][3][4] Consequently, BACE1 is a key therapeutic target for the development of drugs aimed at reducing Aβ production.[1][5] This document provides detailed protocols for measuring BACE1 activity in cell lysates using a fluorogenic substrate, a common and effective method for screening potential inhibitors and studying enzyme kinetics.[3][6]

The assay is based on the principle of fluorescence resonance energy transfer (FRET).[4] A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BACE1 cleavage pathway and the general workflow for the BACE1 activity assay.

References

- 1. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Quantifying Beta-Secretase (BACE1) Activity in Brain Tissue Homogenates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), an aspartyl protease, is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease (AD).[1][2][3] The enzymatic activity of BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that leads to the formation of Aβ plaques, a hallmark of AD.[1][4] Consequently, the accurate quantification of BACE1 activity in brain tissue is crucial for understanding AD progression and for the development of therapeutic inhibitors. This document provides a detailed protocol for measuring BACE1 activity in brain tissue homogenates using a sensitive fluorometric assay based on Fluorescence Resonance Energy Transfer (FRET).

Principle of the Assay

The BACE1 activity assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule.[2][5] In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission through FRET.[2][5] Upon cleavage by active BACE1 present in the brain homogenate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to BACE1 activity.[2][5]

Data Presentation

The following table summarizes representative quantitative data for BACE1 activity and inhibition, providing a reference for expected experimental outcomes.

| Parameter | Description | Typical Value/Range | Brain Region | Reference |

| BACE1 Activity | Increase in AD vs. Control | 13% - 63% increase | Frontal and Temporal Neocortex | [1] |

| BACE1 Activity | Age-related Increase | Significant increase with age | Temporal, Frontal, and Cerebellar Cortex | [4][6] |

| IC50: Verubecestat (MK-8931) | A potent BACE1 inhibitor | 2.2 nM | In vitro assay | [7] |

| IC50: Atabecestat (JNJ-54861911) | BACE1 inhibitor | High potency (specific IC50 not stated in snippet) | In vitro assay | [7] |

| IC50: Compound 18 | An amino-oxazine BACE1 inhibitor | 12 nM | In vitro assay | [7] |

| IC50: GSK 188909 | A hydroxy ethylamine BACE1 inhibitor | 4 nM | In vitro assay | [8] |

| IC50: OM99-2 | A peptidomimetic BACE1 inhibitor | Good agreement with literature values | In vitro HTRF assay | [9] |

Experimental Protocols

This section details the necessary steps for preparing brain tissue homogenates and quantifying BACE1 activity.

Part 1: Preparation of Brain Tissue Homogenate

-

Tissue Collection and Storage : Rapidly dissect brain tissue of interest on ice and snap-freeze in liquid nitrogen. Store at -80°C until use.

-

Homogenization Buffer Preparation : Prepare an ice-cold homogenization buffer. A typical buffer consists of 20 mM Tris-HCl (pH 7.4), 0.25 M sucrose, with a protease inhibitor cocktail.[10] Alternatively, specialized extraction buffers provided in commercial kits can be used.

-

Homogenization :

-

Centrifugation :

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

-

-

Supernatant Collection : Carefully collect the supernatant, which contains the soluble proteins including BACE1, and transfer it to a new pre-chilled tube.[12] Keep on ice.

-

Protein Concentration Measurement :

-

Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay.[12]

-

Normalize the protein concentration of all samples with homogenization buffer to ensure equal protein loading in the subsequent activity assay.

-

Part 2: BACE1 Activity Assay (96-well plate format)

This protocol is based on a typical fluorometric assay.

-

Reagent Preparation :

-

Assay Buffer : Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[5]

-

BACE1 Substrate : Reconstitute the FRET substrate in DMSO as per the manufacturer's instructions and then dilute to the working concentration in assay buffer.[12] Protect from light.

-

BACE1 Inhibitor (Negative Control) : Prepare a known BACE1 inhibitor to a working concentration in assay buffer.

-

Positive Control : Use a recombinant active BACE1 enzyme as a positive control.

-

-

Assay Plate Setup :

-

On a 96-well black plate, add samples and controls in triplicate.

-

Sample Wells : Add 25-200 µg of protein from the brain homogenate supernatant to each well.

-

Positive Control Wells : Add a known amount of active recombinant BACE1 enzyme.

-

Inhibitor Wells (Negative Control) : Add the same amount of brain homogenate or recombinant BACE1 as in the sample/positive control wells, followed by the BACE1 inhibitor. Pre-incubate for 10-15 minutes at 37°C.

-

Blank Wells : Add assay buffer and substrate only, without any enzyme source, to measure background fluorescence.

-

Adjust the volume in all wells to 50 µL with BACE1 assay buffer.

-

-

Enzymatic Reaction :

-

Initiate the reaction by adding 50 µL of the 2X BACE1 substrate solution to all wells, bringing the total volume to 100 µL.

-

Mix gently by tapping the plate.

-

-

Fluorescence Measurement :

-

Immediately measure the fluorescence in a microplate reader capable of excitation at ~320-345 nm and emission at ~405-510 nm.[2][13] This is the initial (T=0) reading.

-

Incubate the plate at 37°C, protected from light.

-

Read the fluorescence kinetically over 60-90 minutes or as an endpoint reading after a fixed incubation time (e.g., 1 hour).[5]

-

-

Data Analysis :

-

Subtract the background fluorescence reading (blank wells) from all other readings.

-

Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each sample.

-

The BACE1 activity is proportional to this rate. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Visualizations

BACE1 Signaling Pathway in APP Processing

References

- 1. Beta-secretase protein and activity are increased in the neocortex in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. biocat.com [biocat.com]

- 4. Alpha- and beta-secretase activity as a function of age and beta-amyloid in Down syndrome and normal brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. β-Secretase Activity Increases with Aging in Human, Monkey, and Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4. Fluorescence Resonance Energy Transfer (FRET) Assay [bio-protocol.org]

Application Note: High-Throughput Screening of BACE1 Inhibitors using Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp FRET Peptide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of novel Alzheimer's disease therapies. This application note describes a sensitive and robust high-throughput screening (HTS) assay for the identification of BACE1 inhibitors using the fluorogenic substrate Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp.

This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate contains a fluorophore, 2-aminobenzoyl (Abz), and a quencher, N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by BACE1 at the Leu-Asp bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This method provides a direct and continuous measure of BACE1 enzymatic activity, making it highly suitable for HTS applications.

Principle of the Assay

The FRET-based assay relies on the distance-dependent transfer of energy from a donor fluorophore (Abz) to an acceptor quencher (EDDnp). When the peptide is intact, the energy from the excited Abz is non-radiatively transferred to the EDDnp, resulting in minimal fluorescence emission. BACE1 specifically recognizes and cleaves the peptide sequence between the leucine and aspartic acid residues. This cleavage event separates the Abz and EDDnp moieties, disrupting FRET and leading to a significant increase in fluorescence from the Abz donor. The rate of increase in fluorescence is directly proportional to the BACE1 enzyme activity.

Application Notes and Protocols for the Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp peptide is a fluorogenic substrate for the enzyme β-secretase (BACE1). This substrate is an invaluable tool for researchers studying BACE1 activity, which is a key enzyme in the pathogenesis of Alzheimer's disease. The peptide incorporates a fluorescent reporter group, ortho-aminobenzoyl (Abz), and a quenching group, N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). In its intact state, the fluorescence of the Abz group is quenched by the proximate EDDnp group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between Leucine (Leu) and Aspartic acid (Asp) by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for a sensitive and continuous assay for BACE1 activity.

These application notes provide a detailed protocol for the preparation of a standard curve for the this compound assay, enabling the quantification of enzymatic activity.

Data Presentation

Table 1: Reagent and Equipment List

| Item | Recommended Specifications |

| Fluorogenic Substrate | This compound |

| Enzyme | Recombinant Human BACE1 |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 |

| Solvent for Substrate | Dimethyl sulfoxide (DMSO) |

| Microplate Reader | Capable of fluorescence measurement (top or bottom read) |

| Microplates | Black, 96-well, flat-bottom, non-treated polystyrene |

| Pipettes and Tips | Calibrated single and multichannel pipettes |

Table 2: Standard Curve Preparation

This table outlines the preparation of a standard curve for the this compound substrate. The final volume in each well is 100 µL. It is recommended to prepare standards in triplicate.

| Standard | Volume of Substrate Stock (µL) | Volume of Assay Buffer (µL) | Final Substrate Concentration (µM) |

| S1 | 10 | 90 | 10 |

| S2 | 8 | 92 | 8 |

| S3 | 6 | 94 | 6 |

| S4 | 4 | 96 | 4 |

| S5 | 2 | 98 | 2 |

| S6 | 1 | 99 | 1 |

| S7 | 0.5 | 99.5 | 0.5 |

| Blank | 0 | 100 | 0 |

Note: The optimal concentration range may vary depending on the specific experimental conditions and should be determined empirically by the user.

Table 3: Instrument Settings for Fluorescence Measurement

| Parameter | Recommended Setting |

| Excitation Wavelength | 320 nm |

| Emission Wavelength | 420 nm |

| Read Mode | Kinetic or Endpoint |

| Incubation Temperature | 37°C |

| Data Acquisition | Relative Fluorescence Units (RFU) |

Experimental Protocols

Reagent Preparation

1.1. This compound Substrate Stock Solution (100 µM):

-

Allow the lyophilized peptide to equilibrate to room temperature before opening.

-

Dissolve the peptide in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, if the molecular weight is approximately 1150 g/mol , dissolve 1.15 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Prepare a 100 µM working stock solution by diluting the 1 mM stock 1:10 in Assay Buffer (50 mM Sodium Acetate, pH 4.5).

-

Store the 1 mM DMSO stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The 100 µM working solution should be prepared fresh on the day of the experiment.

1.2. Assay Buffer (50 mM Sodium Acetate, pH 4.5):

-

Dissolve sodium acetate in deionized water to a final concentration of 50 mM.

-

Adjust the pH to 4.5 using acetic acid.

-

Filter the buffer through a 0.22 µm filter.

-

Store at 4°C.

1.3. BACE1 Enzyme Solution:

-

Reconstitute or dilute the recombinant BACE1 enzyme in the Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Keep the enzyme on ice during the experiment.

Standard Curve Generation

-

Turn on the microplate reader and set the parameters as specified in Table 3. Allow the instrument to warm up.

-

In a 96-well black microplate, prepare the standard curve dilutions as outlined in Table 2. Add the Assay Buffer first, followed by the 100 µM substrate stock solution.

-

Mix the contents of the wells by gently pipetting up and down or by using a plate shaker for 30 seconds.

-

Place the plate in the pre-warmed microplate reader (37°C).

-

Measure the fluorescence of each well. For an endpoint reading, a single measurement is taken. For kinetic assays, measurements are taken at regular intervals.

-

Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

-

Plot the background-subtracted fluorescence values (RFU) against the corresponding substrate concentrations (µM).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.98 for a reliable standard curve.

BACE1 Activity Assay

-

In a separate set of wells on the same 96-well plate, add 50 µL of the Assay Buffer.

-

Add 25 µL of the 100 µM this compound substrate solution to each well.

-

To initiate the enzymatic reaction, add 25 µL of the BACE1 enzyme solution to each well. For negative controls, add 25 µL of Assay Buffer instead of the enzyme solution.

-

Immediately place the plate in the microplate reader and begin fluorescence measurements.

-

For a kinetic assay, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the change in RFU per minute to the concentration of cleaved substrate per minute using the standard curve.

Visualizations

Caption: Workflow for Standard Curve Preparation.

Caption: Enzymatic Cleavage and Fluorescence.

Application Notes and Protocols: The Use of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp in Drug Discovery for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). As the rate-limiting enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying drugs for AD. The fluorogenic peptide substrate, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp, is a valuable tool in the discovery and characterization of BACE1 inhibitors. This molecule is designed to mimic the "Swedish" mutation of APP, which enhances its cleavage by BACE1. The peptide incorporates a fluorescent donor group (Abz, aminobenzoyl) and a quenching acceptor group (EDDnp, ethylenediaminedinitrophenyl). In its intact state, the fluorescence of Abz is quenched by EDDnp through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This property allows for a sensitive and continuous assay to measure BACE1 enzymatic activity and to screen for potential inhibitors.

Application in Drug Discovery

The primary application of this compound is in high-throughput screening (HTS) campaigns to identify novel BACE1 inhibitors. Its use in a FRET-based assay format offers several advantages, including high sensitivity, a good signal-to-noise ratio, and amenability to automation. This substrate is also crucial for secondary assays to determine the potency (e.g., IC50 values) and mechanism of action of lead compounds. Furthermore, it can be utilized in kinetic studies to determine the Michaelis-Menten constant (Km) of BACE1 for this substrate and the inhibition constant (Ki) of inhibitory compounds.

Data Presentation

BACE1 Inhibitor Potency

| Inhibitor | IC50 (nM) | Notes |

| VIa | 5.9 | A novel, non-peptidic BACE1 inhibitor. |

| Statine-derived inhibitor | ~20 | A peptide-based inhibitor. |

| KMI-429 | 3.9 | A pentapeptidic BACE1 inhibitor. |

| Compound 3 (hydroxyl ethylamine) | 1.0 | Showed a 65% reduction in Aβ levels in transgenic mice. |

| Compound 4 (sultam derivative) | 4 | A six-membered ring sultam derivative. |

Beta-Secretase Enzyme Kinetics in Brain Tissue

The following data represents the kinetic parameters of beta-secretase in the temporal cortex of Alzheimer's disease and control brains. The substrate used was a generic fluorogenic APP peptide substrate.

| Group | Vmax (pmol/min/mg) | Km (µM) |

| Control | 15.6 ± 1.2 | 10.5 ± 0.9 |

| Alzheimer's Disease | 25.1 ± 2.3 | 11.2 ± 1.1 |

| p < 0.05 compared to control |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The cleavage of APP by secretases is a critical pathway in the pathogenesis of Alzheimer's disease. The following diagram illustrates the two main processing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways.

BACE1 Inhibition Assay Workflow

The following diagram outlines the typical workflow for a FRET-based assay to screen for BACE1 inhibitors using the this compound substrate.

Caption: Workflow for a BACE1 inhibitor screening assay.

Experimental Protocols

Protocol 1: BACE1 Activity Assay and Inhibitor Screening

Objective: To measure the enzymatic activity of BACE1 and to determine the IC50 of putative inhibitors using the fluorogenic substrate this compound.

Materials:

-

Recombinant human BACE1 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds (potential inhibitors) dissolved in DMSO

-

DMSO (for control wells)

-

Black, opaque 96-well or 384-well plates

-

Fluorescence plate reader with excitation and emission wavelengths of approximately 320 nm and 420 nm, respectively.

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store at 4°C.

-

Dilute the BACE1 enzyme stock solution to the desired working concentration in cold Assay Buffer immediately before use. The final concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a stock solution of the this compound substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer. The final substrate concentration is typically at or near the Km value. If the Km is unknown, a concentration of 10-20 µM can be used as a starting point.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Setup:

-

Add 25 µL of the test compound dilutions or DMSO (for control and no-inhibitor wells) to the wells of the microplate.

-

Add 25 µL of the diluted BACE1 enzyme to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Velocity of test well - Velocity of no enzyme control) / (Velocity of no inhibitor control - Velocity of no enzyme control)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Michaelis-Menten Constant (Km)

Objective: To determine the Km of BACE1 for the this compound substrate.

Procedure:

-

Follow the BACE1 Activity Assay protocol as described above.

-

Instead of varying inhibitor concentrations, use a fixed concentration of BACE1 enzyme and vary the concentration of the this compound substrate over a wide range (e.g., 0.1 x Km to 10 x Km, if a preliminary estimate is available; otherwise, a broad range such as 1 µM to 100 µM can be tested).

-

Determine the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation of the data.

Note: These protocols provide a general framework. Optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary for specific experimental conditions.

Application Notes and Protocols: Live-Cell Imaging of Protease Activity with Fluorogenic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a diverse class of enzymes that play crucial roles in a vast array of physiological and pathological processes, including apoptosis, cell signaling, and cancer progression.[1][2] The ability to monitor protease activity in real-time within living cells provides invaluable insights into these processes and offers a powerful tool for drug discovery and development.[2] Fluorogenic peptides are powerful tools for the real-time visualization of protease activity in living cells.[3][4] These probes are specifically designed to become fluorescent only after being cleaved by a target protease, thereby providing a direct and sensitive measure of enzymatic activity.[1][5] This document provides detailed application notes and protocols for the use of fluorogenic peptides in live-cell imaging of protease activity.

Principles of Fluorogenic Peptide Probes

Fluorogenic peptide probes are synthesized to be non-fluorescent or to have their fluorescence quenched in their intact state. Upon enzymatic cleavage by a specific protease, a conformational change or the release of a fluorophore results in a significant increase in fluorescence. The primary mechanisms of action for these probes include:

-

FRET-Based Probes: These probes consist of a donor and an acceptor fluorophore pair flanking a protease-specific cleavage sequence.[2][5] In the intact probe, Förster Resonance Energy Transfer (FRET) occurs, where the emission of the donor is absorbed by the acceptor, resulting in quenched donor fluorescence and sensitized acceptor emission.[5] Cleavage of the peptide linker separates the two fluorophores, disrupting FRET and leading to an increase in donor fluorescence.[2][5]

-

Self-Quenched Probes: In this design, a fluorophore and a quencher molecule are attached to opposite ends of a peptide substrate.[1] Similar to FRET probes, the close proximity of the quencher dampens the fluorescence of the fluorophore. Proteolytic cleavage separates the fluorophore from the quencher, restoring its fluorescence.[1]

-

Pro-fluorophore (Decaging) Probes: These probes link a protease-cleavable peptide to a fluorophore, rendering it non-fluorescent.[5] Enzymatic cleavage releases the fluorophore, which then becomes fluorescent.[5] 7-amino-coumarins are a common class of fluorophores used in this approach.[5]

-

Aggregation-Induced Emission (AIE) Probes: AIEgen protease probes consist of a peptide substrate conjugated to a fluorophore that exhibits aggregation-induced emission.[5] These probes are non-fluorescent when soluble but become highly fluorescent upon cleavage and subsequent aggregation of the fluorophore fragments.[5]

Data Presentation

Table 1: Example Data for Caspase-3 Activity Assay

| Sample | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Untreated Control Cells | DMSO | 150 | 15 | 1.0 |

| Staurosporine-Treated Cells | 1 µM Staurosporine | 1250 | 85 | 8.3 |

| Staurosporine + Inhibitor | 1 µM Staurosporine + Z-VAD-FMK | 180 | 20 | 1.2 |

Table 2: Kinetic Parameters of a Novel MMP-2 Fluorogenic Probe

| Parameter | Value |

| Km (µM) | 15.2 |

| Vmax (RFU/s) | 350.8 |

| kcat (s⁻¹) | 12.5 |

| kcat/Km (M⁻¹s⁻¹) | 8.2 x 10⁵ |

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of Protease Activity

This protocol provides a general workflow for imaging protease activity in live cells using a fluorogenic peptide probe.

Materials:

-

Fluorogenic peptide probe specific to the protease of interest

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cell culture plates or dishes with optical-quality bottom

-

Cultured cells of interest

-

Protease inhibitor (optional, for control experiments)

-

Inducer of protease activity (e.g., apoptosis-inducing agent for caspases)

-

Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells onto optical-quality plates or dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of the fluorogenic peptide probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Cell Treatment (Optional): If investigating the effect of a compound on protease activity, treat the cells with the compound for the desired duration before adding the probe.

-

Probe Loading: Remove the cell culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing imaging medium to the cells.

-

Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C and 5% CO₂. The optimal incubation time may vary depending on the probe and cell type.

-

Image Acquisition: Place the plate on the fluorescence microscope stage. Acquire images using the appropriate filter set for the fluorophore. For kinetic studies, acquire images at regular time intervals.

-

Data Analysis: Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ, CellProfiler). Normalize the fluorescence intensity to the cell number or a control signal if available.

Protocol 2: Ratiometric FRET Imaging of Caspase-3 Activity

This protocol describes the use of a FRET-based probe to measure caspase-3 activity in apoptotic cells.

Materials:

-

FRET-based caspase-3 probe (e.g., containing CFP as a donor and YFP as an acceptor)

-

Apoptosis inducer (e.g., Staurosporine)

-

Caspase-3 inhibitor (e.g., Z-DEVD-FMK) for control

-

Fluorescence microscope with filter sets for both the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores

Procedure:

-

Cell Transfection/Loading: Introduce the FRET probe into the cells. This can be achieved by transfecting the cells with a plasmid encoding the probe or by using a cell-permeable peptide probe.

-

Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours). Include a negative control (untreated cells) and an inhibitor control (cells pre-treated with a caspase-3 inhibitor).

-

Image Acquisition: Acquire images in both the donor and acceptor channels.

-

Data Analysis:

-

Measure the mean fluorescence intensity in both the donor (IDonor) and acceptor (IAcceptor) channels for each cell.

-

Calculate the FRET ratio (e.g., IAcceptor / IDonor).

-

A decrease in the FRET ratio indicates cleavage of the probe and an increase in caspase-3 activity.

-

Visualizations

Caption: Workflow of FRET-based protease detection.

Caption: General experimental workflow for live-cell protease imaging.

Caption: Simplified intrinsic apoptosis pathway.

References

- 1. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

Application of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp in Studying Protease Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The fluorogenic peptide substrate, Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp, is a valuable tool for investigating the dysregulation of the protease β-secretase, also known as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This substrate is a quenched fluorometric peptide that becomes highly fluorescent upon cleavage by BACE1, providing a sensitive and continuous assay for measuring its enzymatic activity.

The sequence Val-Asn-Leu-Asp-Ala-Glu is derived from the Swedish mutation of the amyloid precursor protein (APP), which is known to be a preferred substrate for BACE1. The peptide is flanked by an N-terminal 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a C-terminal 2,4-dinitrophenyl (EDDnp) group, which serves as a quencher. In its intact form, the fluorescence of the Abz group is quenched by the proximity of the EDDnp group through Förster Resonance Energy Transfer (FRET). Upon proteolytic cleavage of the peptide bond between the Leu and Asp residues by BACE1, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the BACE1 activity and can be monitored in real-time.

The primary applications of this substrate include:

-

Enzyme Kinetics and Characterization: Determining the kinetic parameters of BACE1, such as Kcat.

-

High-Throughput Screening (HTS) of Inhibitors: Screening large compound libraries to identify potential BACE1 inhibitors for therapeutic development in Alzheimer's disease.

-

Investigating BACE1 Dysregulation: Studying the activity of BACE1 in various biological samples, such as cell lysates and tissue homogenates, to understand its role in disease states.

Data Presentation

| Enzyme | Substrate Sequence | Kcat (h⁻¹) |

| BACE1 | APPWT | 26[1] |

| APPΔNL | 169[1] | |

| BACE2 | APPWT | 42[1] |

| APPΔNL | 185[1] |

Note: The data presented is for Abz-based substrates with sequences derived from the amyloid precursor protein (APP) and are intended to be representative of the type of data that can be generated using this compound.

Experimental Protocols

BACE1 Activity Assay

This protocol describes the measurement of BACE1 activity using the fluorogenic substrate this compound.

Materials:

-

Recombinant human BACE1 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~320-340 nm and emission at ~420 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Dilute the recombinant BACE1 enzyme to the desired concentration in cold Assay Buffer. Keep the enzyme on ice.

-

Prepare the final substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2-10 µM).

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 25 µL of the diluted BACE1 enzyme solution to the sample wells.

-

For the negative control (no enzyme) wells, add 25 µL of Assay Buffer.

-

-

Initiate the Reaction:

-

Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from the negative control wells.

-

The BACE1 activity is proportional to the calculated reaction velocity.

-

BACE1 Inhibitor Screening

This protocol provides a method for screening potential inhibitors of BACE1.

Materials:

-

Same as for the BACE1 Activity Assay

-

Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the BACE1 Activity Assay protocol.

-

Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted BACE1 enzyme solution to all wells except the negative control.

-

Add 10 µL of the diluted test compounds to the inhibitor wells.

-

Add 10 µL of Assay Buffer with the same percentage of DMSO to the positive control (no inhibitor) wells.

-

For the negative control (no enzyme) wells, add 35 µL of Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate the Reaction and Measure Fluorescence:

-

Add 15 µL of the substrate solution to all wells to initiate the reaction.

-

Measure the fluorescence as described in the BACE1 Activity Assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow: BACE1 Inhibitor Screening

Caption: Workflow for BACE1 inhibitor screening assay.

References

Troubleshooting & Optimization

Troubleshooting low signal-to-noise ratio in BACE1 FRET assay

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in their Beta-secretase 1 (BACE1) Fluorescence Resonance Energy Transfer (FRET) assays.

Understanding the BACE1 FRET Assay

The BACE1 FRET assay is a widely used method for measuring the enzymatic activity of BACE1 and for screening potential inhibitors. The fundamental principle involves a synthetic peptide substrate labeled with a fluorescent donor and a quencher molecule. In its intact state, the close proximity of the donor and quencher results in FRET, leading to a low fluorescence signal. When BACE1 cleaves the peptide, the donor and quencher are separated, disrupting FRET and causing a significant increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the BACE1 activity.

Caption: Principle of the BACE1 FRET Assay.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during BACE1 FRET assays, particularly those leading to a low signal-to-noise ratio.

Frequently Asked Questions

Q1: My fluorescence signal is very low, close to the background. What are the primary causes?

A low fluorescence signal can stem from several factors, including issues with the enzyme, substrate, or assay conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

-

Inactive BACE1 Enzyme: The enzyme may have lost activity due to improper storage or handling.

-

Degraded FRET Substrate: The substrate is often light-sensitive and susceptible to degradation.

-

Suboptimal Assay Buffer pH: BACE1 activity is highly dependent on an acidic pH, typically around 4.5.

-

Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low.

-

Instrument Settings Not Optimized: The excitation and emission wavelengths, as well as the gain settings on the plate reader, may not be optimal for the fluorophore pair.

Q2: I'm observing high background fluorescence. What could be the reason?

High background fluorescence can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

-

Autofluorescent Compounds: Test compounds or contaminants in the sample can fluoresce at the same wavelength as the donor fluorophore.

-

Contaminated Assay Buffer or Wells: The buffer or microplate wells may be contaminated with fluorescent substances.

-

Substrate Degradation: Spontaneous degradation of the substrate can lead to a high background signal.

-

Incorrect Plate Type: Using clear or white plates for fluorescence assays can increase background; black plates are recommended.[1]

Q3: The assay signal is inconsistent across wells (high variability). How can I improve reproducibility?

Potential Causes and Solutions:

-

Pipetting Errors: Inconsistent pipetting can lead to variations in reagent volumes. Using reverse pipetting techniques can help, especially with viscous solutions.

-

Temperature Gradients: Temperature differences across the plate can affect enzyme kinetics. Ensure the plate is at a uniform temperature before reading.

-

Incomplete Mixing: Reagents may not be thoroughly mixed in each well.

-

Air Bubbles: Bubbles in the wells can interfere with the light path and affect fluorescence readings.

Systematic Troubleshooting Workflow

When faced with a low signal-to-noise ratio, a logical, step-by-step approach is the most effective way to identify and resolve the issue.

Caption: A systematic workflow for troubleshooting low signal-to-noise.

Quantitative Data and Experimental Protocols

Typical BACE1 FRET Assay Parameters

The following table summarizes typical concentration ranges and conditions for BACE1 FRET assays, compiled from various commercial kits and literature.

| Parameter | Typical Range | Notes |

| BACE1 Enzyme | 1-10 nM (0.1-1 Unit/mL) | Enzyme activity can vary between lots and suppliers. Titration is recommended. |

| FRET Substrate | 250-750 nM | Substrate is often light-sensitive and should be protected from light. |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | BACE1 has an acidic pH optimum. |

| Incubation Time | 30-90 minutes | For kinetic assays, readings are typically taken every 1-5 minutes. |

| Incubation Temp. | Room Temperature or 37°C | Ensure consistent temperature for all samples. |

| DMSO Tolerance | Up to 10% | High concentrations of DMSO can inhibit enzyme activity. |

| Plate Type | Black, opaque 96- or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk.[1] |

| Excitation λ | Varies with fluorophore (e.g., 320-545 nm) | Consult the substrate specifications for optimal wavelengths. |

| Emission λ | Varies with fluorophore (e.g., 405-585 nm) | Consult the substrate specifications for optimal wavelengths. |

Data compiled from multiple sources, including Thermo Fisher Scientific and BPS Bioscience protocols.[2]

Protocol 1: Verifying BACE1 Enzyme Activity

This protocol helps determine if the BACE1 enzyme is active.

Materials:

-

BACE1 Enzyme (your stock and a new vial if possible)

-

BACE1 FRET Substrate

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE1 Inhibitor (positive control for inhibition)

-

Black, opaque 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Protect the FRET substrate from light.

-

Set up Control Wells:

-

Blank: 50 µL Assay Buffer + 50 µL Substrate Solution.

-

Positive Control: 50 µL Assay Buffer + 50 µL Substrate Solution + 10 µL BACE1 Enzyme.

-

Negative Control (Inhibited): 40 µL Assay Buffer + 10 µL BACE1 Inhibitor + 50 µL Substrate Solution + 10 µL BACE1 Enzyme.

-

-

Prepare Enzyme Dilutions: If you suspect low enzyme activity, prepare a serial dilution of the BACE1 enzyme in assay buffer.

-

Initiate Reaction: Add the BACE1 enzyme to the appropriate wells to start the reaction.

-

Incubate: Incubate the plate at the recommended temperature (e.g., 37°C) for 60 minutes, protected from light. For a kinetic assay, place the plate in the reader immediately and begin taking measurements.

-

Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths.

Expected Results:

-

The Positive Control well should show a significant increase in fluorescence compared to the Blank .

-

The Negative Control well should show fluorescence similar to the Blank .

-

If your enzyme is active, you should see a dose-dependent increase in fluorescence with increasing enzyme concentration.

Protocol 2: Assessing FRET Substrate Integrity

This protocol helps determine if the FRET substrate is intact and has not degraded.

Materials:

-

BACE1 FRET Substrate

-

BACE1 Assay Buffer

-

A strong protease (e.g., Trypsin or Proteinase K) that will cleave the peptide backbone non-specifically.

-

Black, opaque 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw the FRET substrate on ice, protected from light.

-

Set up Wells:

-

Intact Substrate: 50 µL Assay Buffer + 50 µL Substrate Solution.

-

Completely Cleaved Substrate: 50 µL Assay Buffer + 50 µL Substrate Solution + a small amount of the strong protease.

-

-

Incubate: Incubate the plate for 30-60 minutes at 37°C to allow for complete cleavage in the designated well.

-

Read Fluorescence: Measure the fluorescence of both wells.

Expected Results:

-